molecular formula C19H14N4O B6500154 N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide CAS No. 332384-13-1

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide

Cat. No.: B6500154
CAS No.: 332384-13-1
M. Wt: 314.3 g/mol
InChI Key: LNAFZROFDWEOKL-UHFFFAOYSA-N
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Description

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and therapeutic properties, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage under mild and metal-free conditions . Another approach uses ethyl acetate as a solvent, with TBHP alone, leading to a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Common reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine core with a phenyl group and a pyridine-3-carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(15-9-6-11-20-13-15)22-18-17(14-7-2-1-3-8-14)21-16-10-4-5-12-23(16)18/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAFZROFDWEOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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